molecular formula C24H18FNO2 B2863817 3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902507-48-6

3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2863817
CAS No.: 902507-48-6
M. Wt: 371.411
InChI Key: CGOPOJHKNFWCRO-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a 4-fluorobenzoyl group at position 3 and a 3-methylbenzyl substituent at position 1 of the dihydroquinolin-4-one core. Its molecular formula is C₂₄H₁₈FNO₂, with a molecular weight of 371.4 g/mol. The compound’s structure combines electron-withdrawing (fluorine) and lipophilic (methylbenzyl) groups, making it a candidate for pharmacological screening, particularly in targeting enzymes or receptors sensitive to such moieties .

Properties

IUPAC Name

3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO2/c1-16-5-4-6-17(13-16)14-26-15-21(23(27)18-9-11-19(25)12-10-18)24(28)20-7-2-3-8-22(20)26/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOPOJHKNFWCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorobenzoyl Intermediate: The initial step involves the preparation of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid using thionyl chloride.

    Condensation Reaction: The fluorobenzoyl chloride is then reacted with 3-methylbenzylamine to form the corresponding amide.

    Cyclization: The amide undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to yield the dihydroquinolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Quinolinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-Fluoro Derivative (C₂₄H₁₇F₂NO₂)

Fluorine’s small size minimizes steric disruption while improving metabolic stability by blocking oxidation sites . This modification may also alter pharmacokinetics, increasing blood-brain barrier penetration compared to the target compound.

4-Methylbenzyl Analogue (C₂₄H₁₈FNO₂)

Replacing the 3-methylbenzyl with a 4-methylbenzyl group () results in positional isomerism. However, the altered lipophilicity may reduce solubility in aqueous media, impacting bioavailability .

Sulfonyl-Containing Analogues (C₂₇H₂₅ClFN₂O₃S and C₂₅H₂₀F₂NO₃S)

  • 3-[(3-Chlorophenyl)sulfonyl] Derivative (): The sulfonyl group introduces strong electron-withdrawing effects, which may enhance interactions with cationic residues in enzyme active sites (e.g., proteases). The 6-fluoro and 4-methylbenzyl groups further modulate steric and electronic properties .
  • 6,7-Difluoro-3-(3-methylbenzenesulfonyl) Derivative () : The dual fluoro substituents and sulfonyl group create a highly electronegative and rigid structure. This configuration is advantageous for targeting enzymes requiring precise charge distribution (e.g., tyrosine kinases). The 3-methylbenzenesulfonyl group may enhance binding affinity through hydrophobic interactions .

Biological Activity

3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the class of quinolinone derivatives. Its unique structure, characterized by the presence of fluorine atoms on both the benzoyl and phenyl groups, significantly influences its chemical properties and biological activities. This article explores the compound's biological activity, including its potential applications in medicine and research.

  • Molecular Formula : C23H20FNO
  • Molecular Weight : 355.41 g/mol
  • CAS Number : 866016-67-3

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to diverse biological activities.

The biological activity of 3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is primarily attributed to its interaction with specific molecular targets. The fluorine atoms enhance binding affinity to certain enzymes and receptors, modulating various biological pathways. Research indicates that it may interact with proteins involved in cell signaling and metabolism, although specific targets are still under investigation.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, fluorinated compounds similar to this quinolinone derivative have shown significant antiproliferative activity against various cancer cell lines. A study indicated that fluorinated benzothiazoles exhibit potent antiproliferative effects without a biphasic dose-response relationship, suggesting a possible advantage for therapeutic applications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinolinone derivatives are known for their broad-spectrum antimicrobial activities. Preliminary data suggest that 3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one may inhibit the growth of certain bacterial strains, although detailed studies are needed to quantify this activity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-oneStructurePotential anticancer and antimicrobial properties
Methyl 4-[(2-fluorophenyl)amino]benzoate-Antiproliferative activity against cancer cells
2-(4-amino-methylphenyl)-5-fluorobenzothiazole-Induces CYP1A1 expression in sensitive cancer cells

This table illustrates the uniqueness of 3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one compared to other similar compounds. Its specific substitution pattern and the presence of fluorine atoms contribute to distinct biological activities.

Study on Anticancer Activity

In a recent study published in PubMed, researchers investigated the antiproliferative effects of fluorinated compounds on cancer cells. The results indicated that certain derivatives exhibited significant cytotoxicity against sensitive cancer cell lines while sparing resistant ones. This suggests that structural modifications, such as those found in 3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, could enhance therapeutic efficacy while minimizing side effects .

Antimicrobial Evaluation

Another study assessed the antimicrobial potential of quinolinone derivatives against various pathogens. The findings revealed that compounds with similar structures demonstrated effective inhibition of bacterial growth, supporting further exploration into the antimicrobial properties of 3-(4-Fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-fluorobenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one?

The synthesis typically involves multi-step organic reactions starting with the quinoline core, followed by sequential introduction of substituents. Key steps include:

  • Core formation : Cyclization of substituted anilines with ketones under acidic conditions.
  • Substituent addition : Use of 4-fluorobenzoyl chloride and 3-methylbenzyl halides via nucleophilic acyl substitution or Friedel-Crafts alkylation.
  • Catalysts and solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) as solvents, with Lewis acids (e.g., AlCl₃) for electrophilic substitutions .

Q. Reaction Optimization Table

StepReagents/ConditionsYield (%)Purity (HPLC)
Quinoline coreH₂SO₄, 80°C, 12h65–7090%
Fluorobenzoylation4-Fluorobenzoyl chloride, DCM, 0°C → RT8595%
Benzylation3-Methylbenzyl bromide, K₂CO₃, DMF7892%

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Spectroscopic methods :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzoyl protons at δ 7.2–8.1 ppm, methylbenzyl protons at δ 2.3–2.5 ppm) .
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., calculated [M+H]⁺ = 376.14).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing .

Q. What analytical techniques are suitable for assessing purity and stability?

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to quantify impurities .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (decomposition >200°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Discrepancies may arise from variations in assay conditions or cellular models. Methodological solutions include:

  • Standardized assays : Use validated cell lines (e.g., HEK293 or HepG2) with controlled incubation times and concentrations.
  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
  • Mechanistic studies : Employ siRNA knockdown or competitive binding assays to confirm target specificity .

Q. What computational approaches predict the compound’s binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinase domains).
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .
  • Pharmacophore mapping : Identify critical functional groups (e.g., fluorobenzoyl for hydrophobic interactions) .

Q. How can environmental impact assessments be integrated into early-stage research?

  • Ecotoxicology assays : Use Daphnia magna or algal models to evaluate LC₅₀/EC₅₀ values for aquatic toxicity .
  • Degradation studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 7–9, UV light) .

Q. Contradiction Analysis Example

StudyReported IC₅₀ (μM)Assay Model
A 12.3 ± 1.5HEK293
B 5.7 ± 0.8HepG2
Possible factors: Cell permeability differences, metabolic stability in liver-derived models.

Q. What strategies improve in vitro-to-in vivo translation of pharmacological effects?

  • PK/PD modeling : Integrate bioavailability, half-life, and tissue distribution data from rodent studies.
  • Prodrug design : Modify solubility via esterification or PEGylation to enhance oral absorption .

Methodological Recommendations

  • Synthesis troubleshooting : If yields drop below 60%, optimize stoichiometry of 3-methylbenzyl halide or switch to microwave-assisted synthesis for faster kinetics .
  • Data validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to avoid misinterpretation .

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